molecular formula C8H6ClIO2 B8287759 2-(3-Chloro-2-iodophenyl)acetic acid

2-(3-Chloro-2-iodophenyl)acetic acid

Cat. No. B8287759
M. Wt: 296.49 g/mol
InChI Key: FCRMRZUIXQYXJE-UHFFFAOYSA-N
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Patent
US07635715B2

Procedure details

A mixture of 2-(3-chloro-2-iodophenyl)acetonitrile (3.2 g, 12 mmol) in 20 mL dioxane was treated with 25 mL 9M H2SO4. The mixture was stirred at 115° C. for 2 hours, cooled to room temperature, and diluted with 100 mL water. The mixture was extracted with EtOAc (3×50 mL). The combined organic layers were washed with saturated NaCl (20 mL), dried over anhydrous sodium sulfate, and concentrated to give crude product in 4 g as pale yellow solid. MS m/e: (M+H)+ 297.
Name
2-(3-chloro-2-iodophenyl)acetonitrile
Quantity
3.2 g
Type
reactant
Reaction Step One
Quantity
20 mL
Type
reactant
Reaction Step One
Name
Quantity
25 mL
Type
reactant
Reaction Step Two
Name
Quantity
100 mL
Type
solvent
Reaction Step Three

Identifiers

REACTION_CXSMILES
[Cl:1][C:2]1[C:3]([I:11])=[C:4](CC#N)[CH:5]=[CH:6][CH:7]=1.[OH:12]S(O)(=O)=O.[O:17]1[CH2:22][CH2:21]OCC1>O>[Cl:1][C:2]1[C:3]([I:11])=[C:4]([CH2:21][C:22]([OH:17])=[O:12])[CH:5]=[CH:6][CH:7]=1

Inputs

Step One
Name
2-(3-chloro-2-iodophenyl)acetonitrile
Quantity
3.2 g
Type
reactant
Smiles
ClC=1C(=C(C=CC1)CC#N)I
Name
Quantity
20 mL
Type
reactant
Smiles
O1CCOCC1
Step Two
Name
Quantity
25 mL
Type
reactant
Smiles
OS(=O)(=O)O
Step Three
Name
Quantity
100 mL
Type
solvent
Smiles
O

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
115 °C
Stirring
Type
CUSTOM
Details
The mixture was stirred at 115° C. for 2 hours
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
cooled to room temperature
EXTRACTION
Type
EXTRACTION
Details
The mixture was extracted with EtOAc (3×50 mL)
WASH
Type
WASH
Details
The combined organic layers were washed with saturated NaCl (20 mL)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over anhydrous sodium sulfate
CONCENTRATION
Type
CONCENTRATION
Details
concentrated
CUSTOM
Type
CUSTOM
Details
to give crude product in 4 g as pale yellow solid

Outcomes

Product
Details
Reaction Time
2 h
Name
Type
Smiles
ClC=1C(=C(C=CC1)CC(=O)O)I

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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